molecular formula C18H11ClFN5O3 B3414984 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 951476-89-4

3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B3414984
CAS No.: 951476-89-4
M. Wt: 399.8 g/mol
InChI Key: IJFYPMGAMVCJCK-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, a triazole, and an oxadiazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Construction of the Oxadiazole Ring: This step usually involves the cyclization of a hydrazide with a nitrile oxide.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as recrystallization or chromatography to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a more saturated heterocycle.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicine, research has focused on its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for chemotherapy.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole exerts its effects involves multiple pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors in the body, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It can modulate signaling pathways involved in cell growth and apoptosis, such as the PI3K/Akt pathway in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the triazole ring.

    5-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole: Lacks the benzodioxole and triazole rings.

Uniqueness

The uniqueness of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN5O3/c1-9-16(22-24-25(9)11-3-4-13(20)12(19)7-11)18-21-17(23-28-18)10-2-5-14-15(6-10)27-8-26-14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFYPMGAMVCJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

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